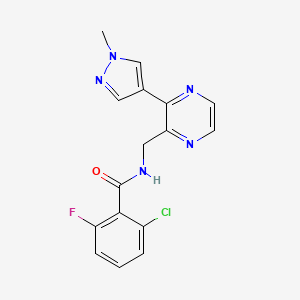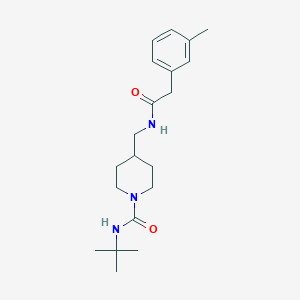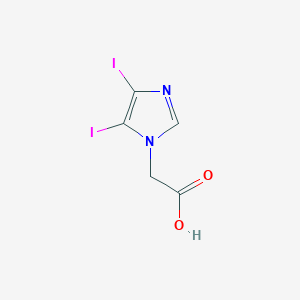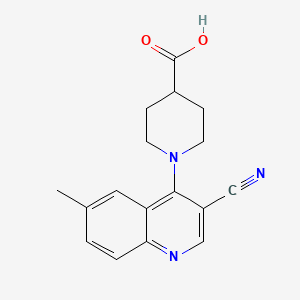
2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide” is a chemical compound . It is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The synthesis also involves the use of 2-chloro-6-fluorobenzylamine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Scientific Research Applications
Medicinal Chemistry and Drug Development
Background: This compound belongs to the class of heterocyclic amines, which often exhibit biological activity. Let’s explore its potential applications:
Antipromastigote Activity:- In Vitro Antileishmanial Activity :
- Synthesis via Reductive Amination :
- Catalytic Protodeboronation :
Future Directions
properties
IUPAC Name |
2-chloro-6-fluoro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c1-23-9-10(7-22-23)15-13(19-5-6-20-15)8-21-16(24)14-11(17)3-2-4-12(14)18/h2-7,9H,8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKAGSFKWXERNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2561891.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide](/img/structure/B2561892.png)

![5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561894.png)





![N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2561907.png)

![N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide](/img/structure/B2561909.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B2561910.png)